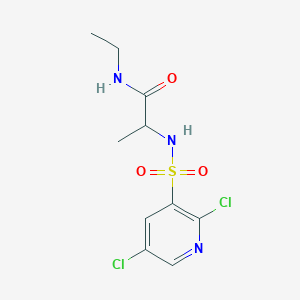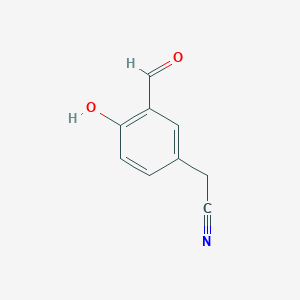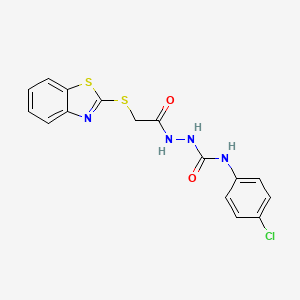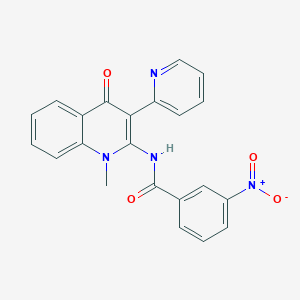
Ácido 2-amino-2-(p-tolil)acético hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(P-tolyl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by an amino group and a p-tolyl group
Aplicaciones Científicas De Investigación
2-Amino-2-(P-tolyl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-2-(P-tolyl)acetic acid HCl is glutaminase (GLSI) . Glutaminase is an enzyme that plays a crucial role in cellular metabolism by converting glutamine into glutamate, a process that releases ammonia.
Mode of Action
2-Amino-2-(P-tolyl)acetic acid HCl interacts with its target, glutaminase, by inhibiting its activity . This inhibition disrupts the normal metabolic processes within the cell, leading to changes in the cell’s biochemical environment.
Biochemical Pathways
The inhibition of glutaminase by 2-Amino-2-(P-tolyl)acetic acid HCl affects the glutamine-glutamate metabolic pathway . This disruption can lead to a decrease in the production of glutamate, which is a critical neurotransmitter in the nervous system and a precursor for the synthesis of other molecules.
Pharmacokinetics
The compound’s solubility in dmso and water suggests that it may have good bioavailability.
Result of Action
The inhibition of glutaminase by 2-Amino-2-(P-tolyl)acetic acid HCl can lead to potential anti-cancer activity . By disrupting glutamine metabolism, which is often upregulated in cancer cells, the compound may inhibit the growth and proliferation of these cells.
Action Environment
The action, efficacy, and stability of 2-Amino-2-(P-tolyl)acetic acid HCl can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other metabolites or drugs can potentially affect the compound’s metabolism and its interaction with glutaminase.
Análisis Bioquímico
Biochemical Properties
2-Amino-2-(P-tolyl)acetic acid HCl plays a role in biochemical reactions, particularly in the synthesis of 1,3,4-thiadiazole compounds . These compounds exhibit potential anti-cancer activity and inhibit glutaminase (GLSI)
Molecular Mechanism
It is known to be involved in the synthesis of 1,3,4-thiadiazole compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(P-tolyl)acetic acid hydrochloride typically involves the reaction of p-tolylacetonitrile with ammonia in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-Amino-2-(P-tolyl)acetic acid hydrochloride may involve large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(P-tolyl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(4-hydroxyphenyl)acetic acid
- 2-Amino-2-(o-tolyl)acetic acid hydrochloride
- 2-Amino-2-(4-methoxyphenyl)acetic acid
Uniqueness
2-Amino-2-(P-tolyl)acetic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit glutaminase and its potential anti-cancer activity make it a valuable compound for research and therapeutic applications.
Propiedades
IUPAC Name |
2-amino-2-(4-methylphenyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-2-4-7(5-3-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHBTUEDUVFCRJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134722-06-8 |
Source


|
| Record name | 2-amino-2-(4-methylphenyl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Dimethyl-2H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B2373255.png)
![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
![3-[5,6-dichloro-2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]-1-(naphthalen-1-yl)urea](/img/structure/B2373258.png)



![3-cyano-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2373265.png)
![1-butyl-4,5-diphenyl-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2373266.png)



